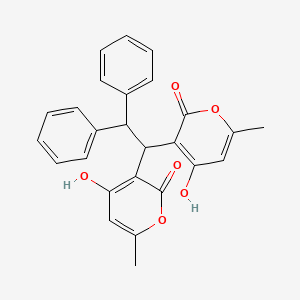
3,3'-(2,2-Diphenylethane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(2,2-Diphenylethane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) is an organic compound characterized by its unique structure, which includes two pyran-2-one rings connected by a diphenylethane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(2,2-Diphenylethane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with 2,2-diphenylethane-1,1-diol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(2,2-Diphenylethane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
3,3’-(2,2-Diphenylethane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,3’-(2,2-Diphenylethane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic rings may participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 3,3’-(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)bis(oxy)bis(propane-1-sulfonate): Known for its use as an aggregation-induced emission (AIE) dye for bio-imaging.
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Used as a synthetic intermediate for further chemical synthesis.
Uniqueness
3,3’-(2,2-Diphenylethane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) is unique due to its dual pyran-2-one rings and diphenylethane core, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
88639-72-9 |
|---|---|
Formule moléculaire |
C26H22O6 |
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
4-hydroxy-3-[1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-2,2-diphenylethyl]-6-methylpyran-2-one |
InChI |
InChI=1S/C26H22O6/c1-15-13-19(27)22(25(29)31-15)24(23-20(28)14-16(2)32-26(23)30)21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,21,24,27-28H,1-2H3 |
Clé InChI |
ORWJNNGHJDWRIN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)O1)C(C2=C(C=C(OC2=O)C)O)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate](/img/structure/B14383005.png)
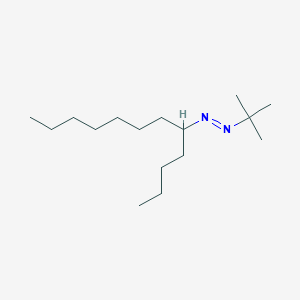
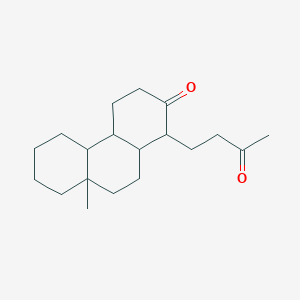
![9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene](/img/structure/B14383021.png)
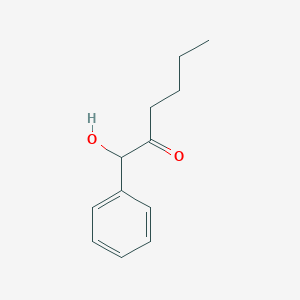
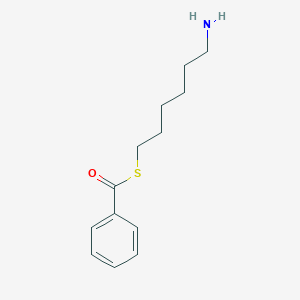
![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid](/img/structure/B14383047.png)
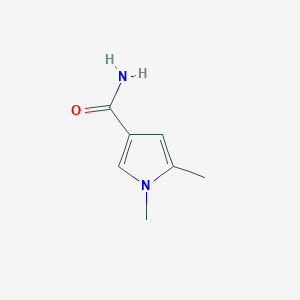
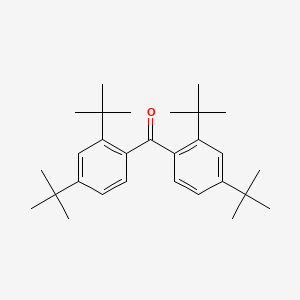
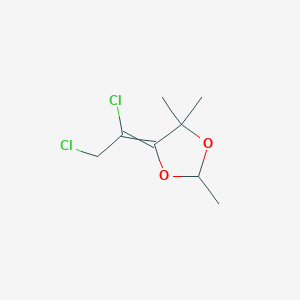
![5-(Dimethylamino)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14383072.png)

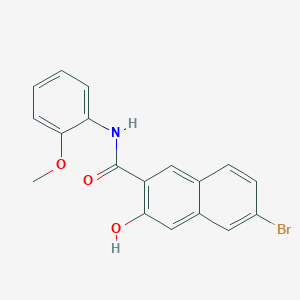
![(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14383100.png)
